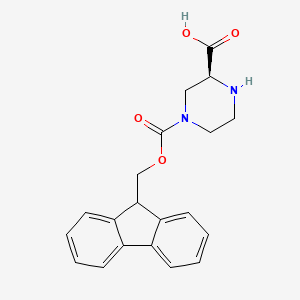

4-Fmoc-Piperazine-2-(S)-carboxylic acid

Description

Significance of Piperazine (B1678402) Scaffolds in Bioactive Molecules

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged structure in medicinal chemistry. nih.gov Its presence in a vast array of bioactive molecules is a testament to its versatile and favorable properties. Piperazine scaffolds are known to impart improved pharmacokinetic profiles to drug candidates, such as enhanced aqueous solubility and bioavailability, due to the basic nature of the nitrogen atoms. altabioscience.com

This heterocyclic core is a key component in numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory agents. google.comnih.govlifechemicals.com The flexible, yet conformationally defined, nature of the piperazine ring allows it to act as a versatile scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets. google.com The ability to modify both nitrogen atoms of the piperazine ring provides a straightforward way to modulate a compound's properties and explore structure-activity relationships. nih.gov

Table 1: Therapeutic Areas of Bioactive Molecules Containing Piperazine Scaffolds

| Therapeutic Area | Examples of Biological Activity |

|---|---|

| Oncology | Anticancer, Antitumor nih.govgoogle.com |

| Infectious Diseases | Antibacterial, Antiviral, Antifungal, Antimalarial google.comnih.gov |

| Inflammation | Anti-inflammatory nih.govgoogle.com |

| Central Nervous System | Antidepressant, Antianxiety, Antipsychotic nih.govgoogle.com |

| Metabolic Diseases | Antidiabetic google.com |

Role of Chiral Carboxylic Acids as Building Blocks in Organic Synthesis

Chiral carboxylic acids are fundamental building blocks in the field of organic synthesis, providing the essential starting materials for the construction of enantiomerically pure molecules. google.com The demand for such compounds is driven by the fact that the biological activity of many pharmaceuticals is dependent on a specific stereochemistry. merckmillipore.com Enantiomers of the same molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles.

These building blocks are sourced from the "chiral pool," which includes naturally occurring substances like amino acids and terpenes, or are produced through asymmetric synthesis and resolution techniques. google.comnih.gov Their utility lies in their ability to introduce a defined stereocenter into a target molecule, guiding the stereochemical outcome of subsequent reactions. The carboxylic acid functional group itself is highly versatile, serving as a precursor for a wide range of other functionalities and as a key participant in coupling reactions, such as amide bond formation. merckmillipore.compublish.csiro.au The use of chiral carboxylic acids is therefore a cornerstone of modern drug discovery and the total synthesis of complex natural products. nih.gov

Overview of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Strategy in Peptide Chemistry

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become a cornerstone of modern solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net Developed in the 1970s by Eric Atherton and Bob Sheppard, Fmoc chemistry offers a milder alternative to the harsher, acid-based methods that were previously dominant, such as the Boc/Bzl approach. nih.govlgcstandards.commasterorganicchemistry.com

The key advantage of the Fmoc group is its stability under acidic and neutral conditions, while being readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comresearchgate.netresearchgate.net This orthogonality allows for the selective deprotection of the N-terminal amine of a growing peptide chain without disturbing acid-labile protecting groups on amino acid side chains or the linkage of the peptide to the solid support resin. researchgate.net

The Fmoc SPPS cycle involves the iterative coupling of Fmoc-protected amino acids to the free amine of the resin-bound peptide, followed by Fmoc removal to expose a new amine for the next coupling step. nih.gov The cleavage of the Fmoc group releases dibenzofulvene, which forms a stable adduct with piperidine. altabioscience.com The strong UV absorbance of this byproduct provides a convenient method for real-time monitoring of the deprotection reaction, allowing for the optimization of synthesis protocols. altabioscience.compublish.csiro.au The widespread adoption of Fmoc chemistry has facilitated the routine and automated synthesis of complex peptides and has been crucial for producing peptides with sensitive post-translational modifications. nih.gov

Table 2: Key Features of the Fmoc Protecting Group in Peptide Synthesis

| Feature | Description |

|---|---|

| Cleavage Condition | Mild base (e.g., 20% piperidine in DMF) altabioscience.comresearchgate.net |

| Stability | Stable to acidic conditions researchgate.net |

| Orthogonality | Compatible with acid-labile side-chain protecting groups and linkers researchgate.net |

| Monitoring | UV-active byproduct allows for real-time reaction monitoring altabioscience.compublish.csiro.au |

| Application | Dominant strategy in solid-phase peptide synthesis (SPPS) researchgate.netnih.gov |

Historical Context of 4-Fmoc-Piperazine-2-(S)-carboxylic Acid in Chemical and Medicinal Research

The development of this compound is not marked by a single seminal publication but rather represents a logical convergence of several key advances in synthetic and medicinal chemistry. Its emergence can be traced to the growing demand for conformationally constrained amino acid analogs in the latter part of the 20th century, driven by the field of peptidomimetics.

The establishment of Fmoc-based solid-phase peptide synthesis as the dominant methodology from the 1980s onwards created a market for a wide variety of non-proteinogenic amino acids bearing this protecting group. merckmillipore.com Researchers in drug discovery sought to create peptide-like molecules with improved stability against enzymatic degradation and more defined three-dimensional structures. lifechemicals.com Incorporating rigid scaffolds, such as the piperazine ring, into a peptide backbone was recognized as an effective strategy to achieve this conformational constraint. rsc.org

The synthesis of enantiomerically pure piperazine-2-carboxylic acid and its derivatives was a critical step, with various synthetic routes being developed to access this chiral scaffold. google.comgoogle.com Once the synthesis of the core (S)-piperazine-2-carboxylic acid became more accessible, the final piece of the puzzle was the attachment of the Fmoc protecting group to the N-4 position. This step rendered the molecule compatible with the well-established and automated protocols of Fmoc-SPPS. Consequently, this compound became commercially available as a specialized building block, enabling researchers to readily incorporate a constrained, chiral dipeptide mimic into synthetic peptides and other complex molecular architectures aimed at therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXOLCRCKMWZCB-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fmoc Piperazine 2 S Carboxylic Acid and Its Derivatives

Strategies for Stereoselective Synthesis of the Piperazine-2-Carboxylic Acid Core

Achieving the desired (S)-configuration at the C2 position of the piperazine (B1678402) ring is paramount. Several stereoselective approaches have been developed to this end, ranging from enzymatic resolutions to the use of chiral precursors and cycloaddition reactions.

Enzymatic Kinetic Resolution Approaches

Enzymatic kinetic resolution has proven to be a highly effective method for obtaining enantiomerically pure piperazine-2-carboxylic acid derivatives. This technique leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

One notable approach involves the use of lipase (B570770) A from Candida antarctica (CAL-A). arkat-usa.orgresearchgate.net This enzyme catalyzes the highly enantioselective N-acylation of racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester. arkat-usa.orgresearchgate.net Using 2,2,2-trifluoroethyl butanoate as the acyl donor in tert-butyl methyl ether (TBME), this method yields both the unreacted (S)-substrate and the acylated (R)-product with excellent enantiomeric excess (ee > 99%). arkat-usa.org The high enantioselectivity (E > 200) underscores the efficacy of this enzymatic process. arkat-usa.orgresearchgate.net

Another cost-effective enzyme, alcalase, has been successfully employed for the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, leading to the synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid. nih.govumn.edu Additionally, stereospecific amidases found in whole bacterial cells, such as Klebsiella terrigena, have been utilized for the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) to produce (S)-piperazine-2-carboxylic acid with high enantiomeric purity. researchgate.net

Table 1: Enzymatic Kinetic Resolution Approaches

| Enzyme | Substrate | Outcome | Reference |

|---|---|---|---|

| Lipase A from Candida antarctica (CAL-A) | N-4-Boc-piperazine-2-carboxylic acid methyl ester | Highly S-enantioselective N-acylation (E > 200) | arkat-usa.orgresearchgate.net |

| Alcalase | methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | Enantiomerically pure (S)-piperazine-2-carboxylic acid | nih.govumn.edu |

| Stereospecific amidases (Klebsiella terrigena) | Racemic piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid (ee > 99.4%) | researchgate.net |

Derivatization from Chiral Precursors

The synthesis of enantiopure piperazine-2-carboxylic acid can also be achieved by starting with readily available chiral building blocks. Amino acids are common precursors due to their inherent chirality. For instance, a synthetic route starting from amino acids has been developed to construct chiral disubstituted piperazine-2-acetic acid esters. nih.gov This methodology allows for the creation of various stereoisomers by leveraging the defined stereochemistry of the initial amino acid. nih.gov

Another strategy involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives, catalyzed by optically active rhodium complexes, to produce optically active piperazine-2-carboxylic acid derivatives. google.com This method provides an industrial-scale synthesis that avoids the need for racemate resolution. google.com

Application of Aza-Diels-Alder Reactions in Related Cyclic Amino Acid Synthesis

The aza-Diels-Alder reaction, a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in the diene or dienophile, is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgwikipedia.org This reaction has been effectively used to create cyclic amino acid derivatives with good control over stereochemistry. nih.gov

Catalytic enantioselective aza-Diels-Alder reactions of imines have been developed to produce optically active nonproteinogenic α-amino acids. nih.gov For example, the reaction between N-tosyl α-imino esters and various dienes in the presence of chiral Lewis acids can yield aza-Diels-Alder products with high enantiomeric excess. nih.gov While not a direct synthesis of the piperazine-2-carboxylic acid core, the principles of this reaction are highly relevant for the construction of related six-membered heterocyclic amino acid structures and demonstrate a potential pathway for stereocontrolled synthesis. nih.gov

Aziridine-Based Ring Expansion Methodologies

Aziridines, due to their inherent ring strain, are versatile intermediates in organic synthesis and can undergo ring-opening and ring-expansion reactions to form larger heterocyclic structures. mdpi.comresearchgate.netmetu.edu.tr Rhodium-catalyzed ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles has been reported to furnish dehydropiperazines with excellent diastereocontrol. mdpi.comnih.gov This method proceeds through the formation of an aziridinium (B1262131) ylide species followed by a pseudo-1,4-sigmatropic rearrangement. nih.gov

Another approach involves the regioselective ring-opening of N-tosyl chiral aziridines, derived from α-amino acids, with α-amino acid methyl ester hydrochlorides. researchgate.net This reaction, mediated by boron trifluoride diethyl etherate, is a key step in a four-step synthesis of cis-2,5-disubstituted chiral piperazines. researchgate.net These methodologies highlight the utility of aziridines as precursors for constructing the piperazine scaffold with defined stereochemistry.

Introduction and Manipulation of Protecting Groups

The synthesis and subsequent use of 4-Fmoc-piperazine-2-(S)-carboxylic acid in peptide synthesis and other applications necessitate the strategic use of protecting groups to mask reactive functionalities.

Fmoc Group Installation and its Orthogonal Protection Capabilities

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines in peptide synthesis. biosynth.comescholarship.org It is typically introduced to the N4 position of the piperazine ring of (S)-piperazine-2-carboxylic acid to yield the target compound. The Fmoc group is valued for its stability under acidic conditions and its facile removal under mildly basic conditions, typically with a secondary amine like piperidine (B6355638). escholarship.orgnih.gov

The key advantage of the Fmoc group lies in its orthogonality with other protecting groups, such as the tert-butyl (tBu) and benzyl (B1604629) (Bn) groups, which are acid-labile. biosynth.com This orthogonality allows for the selective deprotection of different functional groups within a molecule without affecting others. For instance, in solid-phase peptide synthesis (SPPS), the Fmoc group on the α-amino group of the growing peptide chain can be removed with piperidine, while acid-labile side-chain protecting groups remain intact. biosynth.com

The versatility of the Fmoc group is further demonstrated by its compatibility with other protecting groups like the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, and azido (B1232118) groups, which are reduced under mild conditions. sigmaaldrich.com This broad compatibility allows for complex synthetic strategies involving multiple, selectively removable protecting groups. While piperidine is the most common reagent for Fmoc removal, other bases like 4-methylpiperidine (B120128) and piperazine have also been investigated and used successfully. scielo.org.mxresearchgate.net

Table 2: Orthogonality of the Fmoc Protecting Group

| Protecting Group | Cleavage Condition | Orthogonal to Fmoc? |

|---|---|---|

| tert-Butyl (tBu) | Acidic (e.g., TFA) | Yes |

| Benzyl (Bn) | Acidic (e.g., TFA) / Hydrogenolysis | Yes |

| Allyloxycarbonyl (Alloc) | Pd(0) catalysis | Yes |

| Azido | Reduction (thiols, phosphines) | Yes |

Strategic Application of Orthogonal Boc and Alloc Protecting Groups

The synthesis of piperazine-containing molecules often requires the differential protection of the two nitrogen atoms to allow for selective functionalization. An orthogonal protection strategy, where one protecting group can be removed under conditions that leave the others intact, is therefore highly valuable. sigmaaldrich.com In the context of this compound, the N-4 position is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis (SPPS). This leaves the N-1 position available for the introduction of other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group or the palladium-cleavable allyloxycarbonyl (Alloc) group.

The use of Boc and Alloc groups in conjunction with the Fmoc group provides a versatile platform for the synthesis of complex piperazine-containing structures. The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the conditions for Alloc removal, but it is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA). Conversely, the Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, but can be selectively removed by palladium(0) catalysis. sigmaaldrich.com This orthogonality allows for the sequential deprotection and functionalization of the piperazine nitrogen atoms, enabling the synthesis of a wide array of derivatives.

A common precursor for these strategies is (S)-piperazine-2-carboxylic acid, from which differentially protected derivatives can be synthesized. For instance, the commercially available (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid serves as a key building block where the N-1 position is protected by Boc and the N-4 position by Fmoc. This allows for the incorporation of the piperazine scaffold into a peptide chain via its carboxylic acid function, with the two nitrogens remaining protected for subsequent, selective modifications.

| Protecting Group | Position | Cleavage Conditions | Stability |

|---|---|---|---|

| Fmoc | N-4 | Base (e.g., 20% piperidine in DMF) | Stable to acid and palladium catalysis |

| Boc | N-1 | Acid (e.g., TFA) | Stable to base and palladium catalysis |

| Alloc | N-1 | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable to acid and base |

Regioselective Deprotection Techniques for Piperazine Amine Functionalities

The ability to regioselectively deprotect the amine functionalities of a differentially protected piperazine ring is crucial for its use as a scaffold in combinatorial chemistry and drug discovery. With a 1-Boc-4-Fmoc-piperazine-2-carboxylic acid derivative incorporated into a larger molecule, the Boc group can be selectively removed to expose the N-1 amine for further reaction, leaving the Fmoc group at N-4 intact. This is typically achieved by treatment with trifluoroacetic acid (TFA). nih.gov

Conversely, if the N-1 position is protected with an Alloc group, its removal can be effected using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane. diva-portal.org This method is highly selective and does not affect the Fmoc or any acid-labile protecting groups that may be present elsewhere in the molecule. Recent advancements have demonstrated that the cleavage of Alloc and allyl ester protecting groups can be accelerated using microwave irradiation, significantly reducing reaction times. nih.gov This microwave-assisted deprotection can be carried out under atmospheric conditions and has been shown to be effective even at moderate temperatures (e.g., 38°C), leading to high purity products. nih.gov

The choice of scavenger in the palladium-catalyzed deprotection of the Alloc group from secondary amines on a solid support has been shown to be critical. Studies have indicated that dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃) can be a more effective scavenger than morpholine (B109124) or phenylsilane, leading to quantitative removal of the Alloc group without undesirable side reactions like allyl back-alkylation. researchgate.net

Solid-Phase Synthesis (SPS) Approaches

Integration of this compound into Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group on the N-4 position of this compound makes it ideally suited for integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.gov In this strategy, the carboxylic acid of the piperazine building block is activated and coupled to the free N-terminal amine of a growing peptide chain that is anchored to a solid support. The Fmoc group at the N-4 position can then be removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF) to expose the secondary amine for subsequent coupling with the next amino acid in the sequence. peptide.com

Interestingly, piperazine itself can be used as an alternative to piperidine for the Fmoc deprotection step in SPPS. mdpi.com The use of piperazine has been shown to be effective and can be accelerated with microwave energy, allowing for complete Fmoc removal in as little as three minutes. google.comgoogle.com This can be particularly advantageous in minimizing side reactions such as aspartimide formation. google.com

Optimization of Coupling Reactions for Scaffold Incorporation

The incorporation of sterically hindered amino acids or complex building blocks like this compound into a growing peptide chain can be challenging and may require optimization of the coupling conditions to ensure high efficiency. Standard coupling reagents used in SPPS, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), may not be sufficient to overcome the steric hindrance. bachem.com

More potent activating reagents are often employed to facilitate the coupling of such challenging building blocks. These include uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). bachem.comsigmaaldrich.com HATU, in particular, is known to be highly efficient for difficult couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt leaving group. sigmaaldrich.com More recently, coupling reagents based on OxymaPure, such as COMU, have been developed as safer and highly efficient alternatives to benzotriazole-based reagents. peptide.com

| Reagent | Full Name | Type | Notes |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | Widely used, efficient with low racemization when HOBt is added. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | Highly reactive, excellent for hindered couplings. sigmaaldrich.com |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | Good compromise in terms of reactivity and price. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Rapid coupling with less hazardous byproducts than BOP. peptide.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | Safer alternative to benzotriazole-based reagents with high efficiency. peptide.com |

Design and Application of Polymeric Supports and Linker Strategies

The choice of solid support and linker is a critical aspect of SPPS. For the synthesis of peptides with a C-terminal carboxylic acid using Fmoc chemistry, Wang resin is a commonly used solid support. altabioscience.compeptide.com The peptide is attached to the resin via a p-alkoxybenzyl ester linkage, which is stable to the basic conditions of Fmoc deprotection but can be cleaved under moderately acidic conditions, typically with a high concentration of TFA in a scavenger-containing solution. peptide.compeptide.com

For the synthesis of peptide amides, Rink amide resin is a popular choice. uci.edu This resin features a linker that, upon cleavage with TFA, generates a C-terminal amide. The selection of the appropriate resin is dictated by the desired functionality at the C-terminus of the final peptide product. In the context of synthesizing piperazine-containing peptides, the choice of resin would depend on whether the piperazine moiety is being incorporated within the peptide chain or at the C-terminus, and the desired C-terminal functionality of the final product. The use of Wang resin has been demonstrated in the solid-phase synthesis of recognition-encoded melamine (B1676169) oligomers that feature an alternating 1,3,5-triazine-piperazine backbone, highlighting its compatibility with piperazine-containing structures. nih.gov

Solution-Phase Synthetic Protocols

While solid-phase synthesis is often the method of choice for peptides, solution-phase synthesis remains a valuable technique, particularly for the synthesis of short peptides, modified peptides, and complex building blocks. libretexts.org The synthesis of dipeptides and other small molecules incorporating this compound can be effectively carried out in solution.

In a typical solution-phase protocol, the carboxylic acid of the Fmoc-protected piperazine is activated in situ using a coupling reagent, similar to those used in SPPS (e.g., HBTU, HATU, or a carbodiimide (B86325) with an additive). rsc.orgslideshare.net This activated species is then reacted with the free amino group of another amino acid or molecule in a suitable organic solvent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the desired product is isolated and purified, typically by crystallization or chromatography. The Fmoc group can be removed in solution using a base like piperidine or DBU in a solvent such as dichloromethane, followed by neutralization and precipitation to isolate the deprotected product. rsc.org

Scalable Preparative Methods in Solution

The synthesis of this compound in a scalable manner using solution-phase chemistry is a critical aspect of its application in larger-scale peptide synthesis. While solid-phase peptide synthesis (SPPS) is renowned for its ease of automation and purification, solution-phase synthesis offers advantages in terms of scalability, cost-effectiveness for large quantities, and purification of intermediates at each step, ensuring high purity of the final product.

A general approach to a scalable solution-phase synthesis of monosubstituted piperazine derivatives involves a one-pot, one-step procedure that can be performed at room or elevated temperatures in common solvents. This method often utilizes heterogeneous catalysis, which simplifies the purification process as the catalyst can be easily filtered off. For the specific synthesis of this compound, a multi-step but scalable process is typically employed. The synthesis generally begins with the protection of one of the nitrogen atoms of a piperazine-2-carboxylic acid precursor. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is advantageous due to its base-lability, allowing for mild deprotection conditions that are compatible with many other protecting groups used in peptide synthesis.

An improved and simplified reagent system has been developed for the deprotection of Fmoc-protected amines in solution. This involves the use of catalytic 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of an aliphatic or polymer-supported thiol, which can rapidly remove the Fmoc group in excellent yields and purity on a multi-gram scale. researchgate.net This method is particularly amenable to scalable solution-phase synthesis due to the catalytic nature of the base and the ease of removing the thiol scavenger.

The general synthetic scheme for a scalable solution-phase preparation can be outlined as follows:

Selective Protection: Starting with a suitable piperazine-2-carboxylic acid derivative, one of the nitrogen atoms is selectively protected. This often involves the use of a temporary protecting group that can be removed to allow for the introduction of the Fmoc group.

Fmoc Introduction: The Fmoc group is introduced onto the desired nitrogen atom, typically using Fmoc-chloride or Fmoc-succinimide in the presence of a base.

Purification: After each synthetic step, the product is purified. In solution-phase synthesis, this can be achieved through extraction, crystallization, or precipitation, which are all scalable techniques. The use of hydrophobic tags has also been explored to facilitate purification by precipitation. rsc.org

Deprotection: For subsequent peptide coupling, the Fmoc group can be removed using a mild base like piperidine or DBU in an organic solvent. The choice of base and reaction conditions can be optimized to minimize side reactions and ensure complete deprotection. researchgate.net

A key advantage of solution-phase synthesis is the ability to fully characterize intermediates at each stage, ensuring the quality of the material before proceeding to the next step. This is crucial for the synthesis of complex and high-purity peptides.

| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Scalability | High (kilogram to ton scale) | Limited (typically gram to kilogram scale) |

| Purification | Intermediates purified at each step (extraction, crystallization) | Final product purified after cleavage from resin |

| Cost | Generally more cost-effective for large quantities | Can be more expensive due to resin and reagent costs |

| Reaction Monitoring | Straightforward (TLC, LC-MS, NMR) | More complex (requires cleavage of a small sample) |

| Reagent Excess | Can be minimized | Often requires a large excess of reagents |

Comparative Analysis of Solution-Phase vs. Solid-Phase Approaches for Piperazine Derivatives

The choice between solution-phase and solid-phase synthesis for piperazine derivatives like this compound depends on several factors, including the desired scale, complexity of the final molecule, and purification strategy. Both methodologies have distinct advantages and disadvantages.

Solid-Phase Synthesis (SPS) has become the method of choice for the synthesis of many peptides and small molecules due to its ease of automation and purification. nih.gov In SPS, the growing peptide chain is attached to a solid support (resin), and excess reagents and by-products are removed by simple filtration and washing. This significantly simplifies the purification process. For piperazine derivatives, an SPS strategy can enable the rapid and efficient synthesis of compound libraries by attaching the piperazine core to a solid support. dtu.dk The use of orthogonal protecting groups, such as Boc and Fmoc, is crucial in this approach to allow for selective deprotection and modification at different positions of the piperazine ring. dtu.dk

However, SPS is not without its challenges. The scalability of SPS can be limited by the capacity of the solid support and the cost of the resin and reagents, which are often used in large excess to drive reactions to completion. Furthermore, reaction monitoring can be more difficult on a solid support, and issues like peptide aggregation can lead to incomplete reactions and lower yields of the desired product.

Solution-Phase Synthesis (SPS) , on the other hand, is well-suited for large-scale production. Reactions are carried out in a homogeneous solution, which allows for more traditional and scalable purification methods such as crystallization, precipitation, and extraction. This can lead to highly pure products and is often more cost-effective for large-scale manufacturing. A study on the synthesis of a complex natural product containing a heterocyclic macrocycle found the solution-phase approach to be tedious compared to a more facile solid-phase synthesis of the linear precursor. nih.gov However, for the synthesis of the this compound building block itself, solution-phase methods are generally preferred for achieving high purity and scalability.

A key challenge in solution-phase peptide synthesis is the potential for insolubility of intermediates, which can complicate purification. delivertherapeutics.com To address this, strategies such as the use of solubilizing protecting groups or performing reactions in specific solvent systems have been developed.

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Purification | More complex, requires extraction/crystallization | Simplified, involves washing of the resin |

| Automation | Less amenable to full automation | Easily automated |

| Reagent Usage | Stoichiometric amounts or slight excess | Large excess of reagents often required |

| Scalability | Highly scalable | Less scalable |

| Reaction Monitoring | Direct analysis of reaction mixture | Indirect, requires cleavage from resin |

| By-product Removal | Requires distinct physical properties | Simple filtration |

| Applicability | Ideal for large-scale synthesis of building blocks | Ideal for library synthesis and complex peptides |

Development of Novel Synthetic Routes and Reagents

Utilization of Advanced Coupling Reagents (e.g., Triazine-based)

The formation of the amide bond is a fundamental reaction in the synthesis of peptides and derivatives of this compound. The efficiency and stereochemical integrity of this coupling step are highly dependent on the choice of coupling reagent. While traditional coupling reagents like carbodiimides have been widely used, there is continuous development of more advanced reagents with improved performance.

Triazine-based coupling reagents have emerged as a powerful class of reagents for peptide synthesis. researchgate.net These reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are known for their high efficiency, low racemization, and compatibility with a wide range of functional groups. The mechanism of action of triazine-based reagents involves the formation of a highly reactive "superactive ester" of the carboxylic acid, which then readily reacts with the amine component to form the amide bond. researchgate.net

The use of triazine-based coupling reagents offers several advantages in the synthesis of peptides containing this compound:

High Yields: These reagents have been shown to provide excellent yields in the synthesis of dipeptides and even in fragment condensation. researchgate.net

Low Racemization: The mild activation conditions and the nature of the active ester intermediate help to minimize racemization, which is a critical concern in peptide synthesis.

Versatility: Triazine-based reagents are effective for coupling both natural and sterically hindered amino acids. researchgate.net They have also been successfully employed in solid-phase peptide synthesis (SPPS), with studies showing that they can lead to purer products compared to other common coupling reagents like TBTU or PyBOP. researchgate.net

Stability and Safety: Some newer generation triazine-based reagents are designed to be more stable and safer to handle than traditional coupling reagents that may be explosive or generate toxic by-products.

| Coupling Reagent | Mechanism | Advantages | Disadvantages |

| DMTMM | Forms a triazine "superactive ester" | High efficiency, low racemization, good for sterically hindered amino acids | Can sometimes be slow for very hindered couplings |

| HATU/HBTU | Forms an active ester with HOBt/HOAt | Fast reaction rates, widely used | Can cause racemization, especially with sensitive amino acids |

| Carbodiimides (e.g., DCC, DIC) | Forms an O-acylisourea intermediate | Inexpensive, widely available | Can cause racemization, by-product (DCU) can be difficult to remove |

Palladium-Catalyzed Deprotection Strategies for Allyloxycarbonyl Groups

In addition to the Fmoc group, other protecting groups are often employed in complex peptide synthesis to allow for orthogonal deprotection strategies. The allyloxycarbonyl (Alloc) group is a valuable protecting group for amines due to its stability to both acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively. The removal of the Alloc group is typically achieved under mild, neutral conditions using a palladium catalyst.

The palladium-catalyzed deprotection of Alloc-protected amines proceeds via the formation of a π-allyl palladium complex. This intermediate is then trapped by a nucleophilic scavenger, leading to the release of the free amine. A variety of palladium catalysts and scavengers can be used for this transformation.

Commonly used palladium catalysts include:

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a phosphine (B1218219) ligand

Commonly used scavengers include:

Tributyltin hydride (Bu₃SnH) uva.nl

Phenylsilane (PhSiH₃) researchgate.net

Morpholine

Dimedone

The choice of catalyst and scavenger can be optimized to achieve efficient deprotection without affecting other sensitive functional groups in the molecule. The reaction is typically fast and proceeds in high yield under mild conditions, often at room temperature. uva.nl

A significant advancement in this area is the development of one-pot transprotection methodologies. uva.nl In this approach, the palladium-catalyzed deprotection of the Alloc group is performed in the presence of an acylating agent. This allows for the direct conversion of an Alloc-protected amine to another protected amine (e.g., Boc-protected) or for the direct formation of a peptide bond in a single step. uva.nl This strategy can significantly improve the efficiency of a synthetic route by reducing the number of separate deprotection and coupling steps.

The mild and orthogonal nature of the palladium-catalyzed deprotection of Alloc groups makes it a highly valuable tool in the synthesis of complex peptides and derivatives incorporating this compound, where multiple protecting groups may be required.

| Catalyst/Scavenger System | Typical Conditions | Key Features |

| Pd(PPh₃)₄ / Bu₃SnH | Room temperature, inert atmosphere | Efficient, but tin by-products can be difficult to remove |

| Pd(PPh₃)₄ / PhSiH₃ | Room temperature, DCM | Clean reaction, volatile by-products |

| Pd(OAc)₂ / PPh₃ / Scavenger | In situ generation of Pd(0) | Versatile, can be tailored to specific substrates |

Stereochemical Control and Enantiomeric Purity in Research

Importance of the (S)-Configuration for Enantioselective Recognition in Drug Design

The piperazine (B1678402) ring is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents. mdpi.comnih.gov When the piperazine ring is substituted, as in piperazine-2-carboxylic acid, the carbon at the 2-position becomes a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers: (S) and (R). The specific (S)-configuration is crucial for enantioselective recognition, a process where a biological target, such as an enzyme or receptor, preferentially binds to one enantiomer over the other.

This selectivity arises because biological targets are themselves chiral, composed of L-amino acids and D-sugars. The interaction between a drug molecule and its target is often likened to a "lock and key" model, where a precise three-dimensional fit is required for binding and subsequent biological response. The (S)-configuration of a piperazine derivative dictates the spatial orientation of its substituents, enabling optimal interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with the target's binding site. researchgate.net The corresponding (R)-enantiomer, with its different spatial arrangement, may not fit as effectively, leading to reduced activity, inactivity, or even off-target effects. Therefore, securing the enantiomerically pure (S)-form is a fundamental goal in the design of novel therapeutics to ensure target specificity and maximize desired pharmacological outcomes. researchgate.net

Methodologies for Maintaining Stereochemical Integrity During Chemical Transformations

Ensuring that the (S)-configuration of 4-Fmoc-Piperazine-2-(S)-carboxylic acid is preserved throughout a multi-step synthesis is a significant chemical challenge. The chiral center is susceptible to inversion under various reaction conditions. Several robust methodologies are employed to maintain stereochemical integrity.

One common strategy is chiral pool synthesis , which utilizes readily available, enantiomerically pure starting materials. For instance, the synthesis can begin with a natural (S)-amino acid, transferring its inherent chirality through a series of stereoconservative reactions to form the final piperazine ring structure. rsc.org

Another approach involves the use of chiral auxiliaries . In this method, a temporary chiral group is attached to an achiral precursor molecule to direct a subsequent chemical reaction to occur stereoselectively. After establishing the desired stereocenter, the auxiliary is removed. For example, an enantiopure auxiliary like (R)-(−)-phenylglycinol can be used to guide the formation of a piperazine ring, which is later cleaved to yield the enantiomerically pure product. rsc.org

Diastereoselective reactions are also pivotal. These reactions create a new stereocenter in a molecule that already contains one, with a preference for one diastereomer over others. A key step in synthesizing substituted piperazines can involve a diastereoselective intramolecular hydroamination or a nitro-Mannich reaction, where the existing stereochemistry of the substrate controls the stereochemical outcome of the newly formed chiral center. beilstein-journals.orgorganic-chemistry.org These methods are designed to proceed with high fidelity, preventing the loss of the desired (S)-configuration.

Strategies for Preventing Racemization During Fmoc-Based Peptide Synthesis

During solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, the chiral integrity of the α-carbon of the amino acid is at risk of being compromised, leading to racemization (the formation of an equal mixture of both enantiomers). This occurs because the conditions used for both coupling (peptide bond formation) and deprotection (Fmoc group removal) can facilitate the abstraction of the acidic α-proton, leading to a planar enolate intermediate that can be re-protonated from either side, scrambling the stereochemistry. peptide.com Amino acids with unique structures, such as cyclic or sterically hindered residues, can be particularly susceptible.

The choice of coupling agent, which activates the carboxylic acid for reaction with the amine of the next amino acid, has a profound impact on chiral stability. nih.gov Highly efficient uronium/aminium-based reagents like HBTU and HATU, when used with tertiary amine bases such as N,N-diisopropylethylamine (DIEA), can promote racemization, particularly for sensitive amino acids like cysteine and histidine. peptide.comnih.gov The activation process can lead to the formation of a racemizable intermediate. nih.gov

Carbodiimide-based reagents, such as diisopropylcarbodiimide (DIC), especially when used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), are generally considered safer for preserving stereochemistry. peptide.com These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the intermediate formed by the coupling agent alone. peptide.com For particularly sensitive residues, conditions that avoid strong organic bases are preferred. sigmaaldrich.combachem.com

The following table illustrates the effect of different coupling reagents on the racemization of a model amino acid, Fmoc-Cys(Trt)-OH, which is known to be prone to this side reaction.

| Coupling Reagent Combination | Base | Resulting D-Isomer (%) |

|---|---|---|

| HCTU / 6-Cl-HOBt | DIEA | 10.9 |

| PyBOP / 6-Cl-HOBt | DIEA | 7.8 |

| DIC / 6-Cl-HOBt | - | 0.4 |

| DIC / Oxyma | - | 0.7 |

Data derived from studies on Fmoc-Cys(Trt)-OH, a representative racemization-prone amino acid, to demonstrate the principle of coupling agent impact. nih.govsigmaaldrich.com

The removal of the Fmoc group is typically achieved using a solution of a secondary amine base, most commonly piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.gov However, prolonged or repeated exposure to these basic conditions can also cause epimerization at the α-carbon of the C-terminal amino acid of the growing peptide chain. nih.gov

Several strategies can be employed to mitigate this risk. Using a less basic deprotection reagent, such as piperazine instead of piperidine, can sometimes reduce the rate of racemization. acs.org Another effective strategy is the addition of HOBt to the piperidine deprotection solution, which can suppress both racemization and other side reactions like aspartimide formation. peptide.comresearchgate.net For very sensitive sequences, reducing the concentration of the base or the duration of the deprotection steps may be necessary, although this must be balanced with ensuring complete removal of the Fmoc group to avoid deletion sequences. peptide.com In some cases, stronger but non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used in low concentrations, which can accelerate Fmoc removal while potentially minimizing contact time and certain side reactions if carefully controlled. acs.org

The table below summarizes how different deprotection conditions can influence side reactions, including those affecting stereochemical integrity.

| Deprotection Reagent | Solvent | Key Observation |

|---|---|---|

| 20% Piperidine | DMF | Standard condition; can cause racemization and DKP formation in sensitive sequences. acs.org |

| 20% Piperidine + 0.1 M HOBt | DMF | Addition of HOBt significantly reduces aspartimide formation and can suppress racemization. researchgate.net |

| 5% Piperazine | NMP | Alternative base; can reduce diketopiperazine (DKP) formation compared to piperidine. acs.org |

| 2% DBU / 5% Piperazine | NMP | Stronger base mixture that accelerates Fmoc removal, drastically reducing DKP formation. acs.org |

Applications in Advanced Organic Chemistry and Medicinal Chemistry Research

Role as a Chiral Building Block for Complex Heterocyclic Synthesis

4-Fmoc-Piperazine-2-(S)-carboxylic acid is a highly valued chiral building block in the stereocontrolled synthesis of complex heterocyclic structures. bldpharm.comsigmaaldrich.com The inherent chirality of the molecule, fixed at the C-2 position of the piperazine (B1678402) ring, allows for the introduction of a specific stereocenter into the target molecule. This is of paramount importance in the development of pharmaceuticals, where the biological activity of a compound is often dependent on its stereochemistry.

The piperazine scaffold itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. sigmaaldrich.comnih.gov The presence of two nitrogen atoms within the piperazine ring provides multiple points for diversification, allowing for the construction of a variety of derivatives. The Fmoc protecting group on the N-4 nitrogen and the free carboxylic acid at C-2 offer orthogonal handles for selective chemical modifications. This enables chemists to build complex molecular architectures in a controlled and predictable manner.

The use of this building block facilitates the synthesis of compounds that are otherwise challenging to prepare. For instance, it is a key intermediate in the preparation of optically active piperazine-2-carboxylic acid derivatives which are crucial for the synthesis of certain pharmaceutical agents, including HIV protease inhibitors. google.com The ability to construct intricate heterocyclic systems with defined stereochemistry underscores the significance of this compound as a fundamental tool in modern synthetic organic chemistry.

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov this compound is a key scaffold in the design and synthesis of these valuable therapeutic agents.

The semi-rigid nature of the piperazine ring is a critical feature that allows for the creation of conformationally restricted peptidomimetic scaffolds. documentsdelivered.comlifechemicals.com By incorporating the piperazine-2-carboxylic acid moiety into a peptide backbone, the conformational flexibility of the resulting molecule is significantly reduced. This conformational constraint can lock the peptidomimetic into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. mdpi.com The synthesis of such constrained molecules is a powerful strategy in drug design, and the use of building blocks like this compound is instrumental in this process. nih.gov

The defined stereochemistry and constrained conformation of piperazine-2-carboxylic acid derivatives make them excellent templates for mimicking protein secondary structures, such as β-turns and α-helices. nih.govresearchgate.net These secondary structures are often involved in critical protein-protein interactions, which are attractive targets for therapeutic intervention. fao.org

For example, bicyclic piperazines have been developed as effective mimetics of β-turns. researchgate.net Furthermore, piperidine-based scaffolds have been shown to mimic both helical and sheet structures. nih.gov By strategically placing amino acid side chains onto the piperazine scaffold, it is possible to create molecules that present these side chains in a spatial arrangement that mimics the key residues of a protein's secondary structure, thereby disrupting or modulating the corresponding protein-protein interaction. nih.gov

The piperazine-2-carboxylic acid scaffold is ideally suited for the development of diverse libraries of heterocyclic peptidomimetics. 5z.com The presence of multiple functionalization points on the piperazine ring allows for the introduction of a wide range of chemical substituents. This chemical diversity is crucial for exploring the structure-activity relationships (SAR) of a particular class of compounds and for identifying potent and selective drug candidates. nih.gov The use of solid-phase synthesis techniques, facilitated by the Fmoc protecting group, enables the rapid and efficient generation of large numbers of these compounds for high-throughput screening. nih.gov

Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful set of techniques for creating a large number of compounds in a single process. nih.gov This approach has revolutionized drug discovery by enabling the rapid synthesis and screening of vast chemical libraries to identify new drug leads.

The piperazine-2-carboxylic acid scaffold is a versatile platform for the construction of diverse chemical libraries. 5z.comacs.org Its trifunctional nature, with a carboxylic acid and two distinct nitrogen atoms, allows for the attachment of a wide variety of chemical building blocks. 5z.com The orthogonal protection of the two amino groups, often with Fmoc and Boc groups, is a key strategy that enables selective functionalization at each position. 5z.com

In a typical solid-phase synthesis approach, the carboxylic acid of this compound is anchored to a solid support. The Fmoc group can then be removed to allow for the addition of a diverse set of building blocks at the N-4 position. Subsequently, after potential modification of the N-1 position, the final compound is cleaved from the resin. This strategy has been successfully employed to generate libraries of thousands of discrete compounds. 5z.com The diversity of these libraries can be further enhanced by employing different synthetic routes to functionalize the piperazine scaffold, maximizing the exploration of chemical space. 5z.com

Application of Solid-Phase Combinatorial Library Synthesis Techniques

The use of this compound is integral to the construction of diverse chemical libraries through solid-phase synthesis, a cornerstone of modern drug discovery. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to this process, particularly in Fmoc solid-phase peptide synthesis (SPPS). This strategy provides an orthogonal protecting group scheme, where the Fmoc group is stable under various reaction conditions but can be selectively removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. nih.govcrsubscription.com This allows for the iterative addition of amino acid building blocks to a growing peptide chain anchored to a solid support. crsubscription.com

The process of creating a combinatorial library using a building block like this compound involves several key steps:

Attachment to Solid Support: The synthesis begins by anchoring the first building block to a polymer resin.

Fmoc Deprotection: The Fmoc group on the piperazine scaffold is removed using a piperidine solution, exposing a reactive amine. acs.org

Coupling: The next Fmoc-protected amino acid (or another carboxylic acid-containing molecule) is activated and coupled to the newly exposed amine, forming a new amide bond. Excess reagents are simply washed away, a major advantage of solid-phase synthesis. crsubscription.com

Iteration: The deprotection and coupling steps are repeated, adding new building blocks at each cycle to elongate and diversify the molecules.

The incorporation of the constrained piperazine-2-carboxylic acid scaffold introduces conformational rigidity into the library members, which can be advantageous for achieving high-affinity binding to biological targets. The most significant side reaction of concern during Fmoc chemistry is aspartimide formation when dealing with aspartic acid residues. nih.govacs.org However, the quality of commercially available Fmoc-protected amino acids has significantly improved, with most now available at over 99% purity, which enhances the reliability of the synthesis process. nih.gov

Methodologies for High-Throughput Screening of Piperazine-Derived Libraries

Once a combinatorial library of piperazine-derived compounds is synthesized, high-throughput screening (HTS) is employed to rapidly assess the biological activity of thousands of individual compounds. HTS assays are typically automated and performed in microplate formats (e.g., 384-well or 1536-well plates) to test one compound per well. stanford.edu

Common HTS methodologies include:

Cell-Based Assays: These assays measure a cellular response to the compound, such as cell viability, proliferation, or the inhibition of a specific signaling pathway. For example, a cell-based assay measuring the cytopathic effect of a virus can be used to screen for antiviral compounds. nih.gov

Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For instance, screening for enzyme inhibitors would measure the reduction in enzyme activity in the presence of the test compound.

Virtual Screening: Computational methods, such as diversity-based high-throughput virtual screening (D-HTVS), can be used to screen vast virtual libraries of compounds against a protein target. nih.gov This approach docks molecules into the active site of a target protein to predict binding affinity, helping to prioritize which compounds from a physical library should be tested in vitro. nih.gov

A typical HTS campaign involves an initial screen of a large library (which can contain tens of thousands to millions of compounds) at a single concentration to identify "hits"—compounds that show a desired level of activity. stanford.edunih.gov These hits are then subjected to confirmatory assays, often involving dose-response experiments, to validate their activity and assess their potency and cytotoxicity. nih.gov The structural diversity of libraries, which can include a wide array of heterocyclic compounds like piperazines, is crucial for increasing the probability of finding novel lead compounds. nih.gov

Development of Novel Therapeutic Agents

Research in Piperazine-Based Pharmaceuticals for Neuropharmacological Applications

The piperazine scaffold is a prominent structural feature in many drugs targeting the central nervous system (CNS). researchgate.net Its unique structure allows for interactions with various neurotransmitter receptors, making it a valuable building block for neuropharmacological agents. eurekaselect.com Piperazine derivatives have been extensively researched for therapeutic applications in several neurological and psychiatric disorders. nih.govresearchgate.net

Many piperazine-containing compounds exert their effects by modulating monoamine neurochemical pathways through direct receptor interactions or by inhibiting reuptake mechanisms. researchgate.net This has led to their development as:

Antipsychotics: Clozapine is a well-known antipsychotic drug that incorporates a piperazine moiety. nih.gov

Antidepressants: Several antidepressants, including Vortioxetine and Trazodone, feature a piperazine ring in their chemical structures. researchgate.netnih.gov

Anxiolytics: Buspirone, a drug used to treat anxiety disorders, is another example of a piperazine-based therapeutic. nih.gov

More recently, research has focused on the potential of piperazine derivatives for treating neurodegenerative diseases like Alzheimer's disease (AD). nih.gov Studies have shown that certain piperazine compounds can protect dendritic spines from amyloid toxicity and restore long-term potentiation in hippocampal slices from AD mouse models. nih.gov The mechanism is believed to involve the activation of neuronal store-operated calcium entry, suggesting that piperazine derivatives are promising lead molecules for the development of new AD therapies. nih.gov

Investigation of Anti-Cancer Agents Incorporating Piperazine Derivatives

The piperazine ring is considered a privileged scaffold in medicinal chemistry for the development of anti-cancer agents. researchgate.net Its presence in a molecule can enhance efficacy against various cancers due to its flexible binding features that allow interaction with multiple biological targets implicated in cancer pathogenesis. nih.govmdpi.com A number of FDA-approved anti-cancer drugs contain the piperazine moiety. researchgate.net

Research into piperazine-based anti-cancer agents has revealed several mechanisms of action:

Cell Cycle Inhibition: Some quinoxalinyl-piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors. mdpi.com

Inhibition of Angiogenesis: The piperazine moiety is found in molecules reported to inhibit the formation of new blood vessels, a process crucial for tumor growth. nih.gov

Interaction with DNA: Certain piperazine compounds can interact directly with DNA, leading to cancer cell death. nih.gov

Modulation of Anti-Apoptotic Proteins: Some derivatives have been shown to inhibit anti-apoptotic proteins like Bcl-2, promoting programmed cell death in cancer cells. mdpi.com

Numerous studies have synthesized and evaluated novel piperazine derivatives for their anti-proliferative activity against various human tumor cell lines. For example, a series of vindoline-piperazine conjugates showed significant growth inhibition, with the most potent compounds exhibiting low micromolar efficacy against breast cancer and non-small cell lung cancer cell lines. mdpi.comnih.gov These findings underscore the potential of the piperazine scaffold in designing new and more effective anti-cancer drugs. nih.gov

Rational Design and Synthesis of Enzyme Inhibitors (e.g., Cholinesterase, Thrombin)

The piperazine scaffold is a key component in the rational design of potent and selective enzyme inhibitors for various therapeutic targets.

Cholinesterase Inhibitors: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are a primary treatment strategy for the symptoms of Alzheimer's disease. wikipedia.orgyoutube.com The piperazine ring has been incorporated into novel compounds designed to inhibit acetylcholinesterase (AChE). nih.gov Molecular modeling studies show that piperazine derivatives can bind to both the catalytic site and the peripheral anionic site (PAS) of AChE. nih.gov Binding to the PAS is particularly significant as this site is involved in AChE-induced aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov Amiridine-piperazine hybrids have been synthesized that show mixed-type reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the low micromolar range. nih.gov Similarly, benzothiazole–piperazine hybrids have emerged as multifunctional agents that not only inhibit AChE but also curb Aβ aggregation. rsc.org

Thrombin Inhibitors: Thrombin is a critical serine protease in the blood coagulation cascade, making it a prime target for anticoagulant drugs. wikipedia.orgmdpi.com Rigid piperazinedione templates have been used to design potent and selective peptidomimetic thrombin inhibitors. nih.gov The development of these inhibitors often utilizes X-ray crystallography and molecular modeling to optimize the interaction between the piperazine-containing molecule and the active site of the thrombin enzyme. nih.gov Argatroban, a small-molecule direct thrombin inhibitor, features a piperidine ring (a related heterocycle) that binds in the S2 pocket of the enzyme. wikipedia.org The design of both covalent and non-covalent inhibitors incorporating piperazine and related structures continues to be an active area of research for developing new antithrombotic agents. mdpi.comnih.govnih.gov

| Compound Class | Target Enzyme | Therapeutic Application | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Amiridine-piperazine hybrids | Acetylcholinesterase (AChE) | Alzheimer's Disease | 1.83 µM (for lead compound) | nih.gov |

| Benzothiazole–piperazine hybrids | Acetylcholinesterase (AChE) | Alzheimer's Disease | 2.31 µM (for lead compound) | rsc.org |

| Piperazinedione-based peptidomimetics | Thrombin | Anticoagulation | Potent inhibition reported | nih.gov |

| Sulfated benzofurans (allosteric) | Thrombin | Anticoagulation | 7.3 µM (for lead compound) | mdpi.com |

Mechanistic Studies on Enhancing Solubility and Bioavailability in Drug Candidates

Poor aqueous solubility is a major obstacle in drug development, affecting approximately 40% of marketed drugs and up to 90% of new drug candidates. researchgate.netmdpi.com This poor solubility often leads to low bioavailability, reducing the therapeutic effectiveness of a potential drug. The piperazine moiety is frequently incorporated into drug candidates to improve these critical pharmacokinetic properties. nih.gov

Several strategies are employed to enhance the solubility and bioavailability of drug candidates, including those containing a piperazine scaffold:

Salt Formation: Piperazine is a pharmaceutically acceptable base that can form salts with acidic drug molecules. This is a common and effective technique to significantly increase aqueous solubility. Studies have shown that forming salts between piperazine and poorly soluble non-steroidal anti-inflammatory drugs (NSAIDs) can improve their solubility by more than tenfold and lead to a faster dissolution rate. researchgate.netnih.gov

Structural Modification and Prodrugs: Modifying the chemical structure, for instance by adding polar groups or creating a prodrug, can improve solubility. mdpi.com The piperazine group itself can be considered a structural modification that often increases water solubility and tunes lipophilicity. nih.gov

Formulation Strategies: Advanced formulation techniques are widely used. These include solid dispersions, where the drug is dispersed in a hydrophilic carrier to reduce agglomeration, and various nanotechnological approaches like nanoparticles, nanoemulsions, and liposomes, which increase the surface area for dissolution and can improve absorption. mdpi.comresearchgate.net

Bioconjugation Research and Applications

This compound serves as a specialized building block in bioconjugation, a field focused on linking biomolecules to other molecules, surfaces, or nanoparticles. Its utility stems from its unique structure as a conformationally constrained dipeptide mimic. rsc.orgelectronicsandbooks.com In peptide science, imposing conformational constraints on the peptide backbone is a crucial strategy for limiting the molecule's flexibility and locking it into a specific, biologically active shape. researchgate.net This compound is designed to induce a specific turn or rigid structure within a peptide sequence.

The primary application in bioconjugation is the synthesis of well-defined peptidomimetics for targeted therapies and diagnostics. Peptides synthesized with building blocks like this compound have a more predictable three-dimensional structure. This rigidity is highly advantageous for achieving high affinity and specificity when binding to biological targets, such as cell surface receptors or enzymes. For example, constrained cyclic RGD (arginine-glycine-aspartic acid) peptides, which are known to target integrin receptors often overexpressed on tumor cells, are synthesized using such mimics to enhance their targeting capabilities. researchgate.netresearchgate.net

In practice, the Fmoc-protected piperazine derivative is incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.govaltabioscience.com The resulting peptide, now featuring a rigid structural element, can be conjugated to various payloads, including cytotoxic drugs for targeted cancer therapy, imaging agents for diagnostics, or nanoparticles for advanced drug delivery systems. researchgate.netresearchgate.net The constrained nature of the peptide ensures that the binding motif is presented in the optimal conformation for interacting with its target, thereby improving efficacy and potentially reducing off-target effects.

Table 1: Features of this compound in Bioconjugation

| Feature | Relevance in Bioconjugation Research | Research Findings |

| Constrained Dipeptide Mimic | Induces rigid, predictable secondary structures (e.g., β-turns) in peptide sequences. rsc.org | Rigid peptide structures are essential for probing the conformation and roles of natural motifs in biological recognition events, a key aspect of designing targeted biomolecules. chempep.com |

| Fmoc Protecting Group | Enables facile, stepwise incorporation into peptides via automated or manual Solid-Phase Peptide Synthesis (SPPS). altabioscience.comchempep.com | The Fmoc group's stability under acidic conditions and lability in mild basic conditions makes it ideal for synthesizing complex peptides intended for conjugation. chempep.comnih.gov |

| Piperazine Scaffold | Provides a unique heterocyclic core that can modulate the physicochemical properties of the resulting peptide, such as solubility and polarity. nih.govnih.gov | The piperazine moiety is considered a "privileged scaffold" in drug design, known to improve pharmacokinetic properties. nih.govmdpi.com |

| Chiral Carboxylic Acid | The (S)-configuration ensures stereochemical control during synthesis, leading to a single, well-defined peptide isomer. | Stereochemical purity is critical for specific molecular recognition in biological systems. |

Research in Material Science for Functional Polymer Development

In the field of material science, this compound is a valuable monomer for the development of advanced functional polymers and supramolecular materials. Its bifunctional nature, combining a polymerizable scaffold with the self-assembly-promoting Fmoc group, allows for its use in two distinct but related areas: sequence-defined polymers and self-assembled materials.

Second, the presence of the N-terminal Fmoc group enables the use of this compound as a building block for supramolecular polymers. Fmoc-modified amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, through a combination of hydrogen bonding and π-π stacking interactions involving the fluorenyl rings. These self-assembled materials are extensively researched for applications in tissue engineering, regenerative medicine, and controlled drug delivery. The incorporation of the piperazine-2-carboxylic acid moiety instead of a natural amino acid would functionalize the resulting material, potentially altering its mechanical properties, pH-responsiveness, or ability to chelate metal ions.

Table 2: Role of this compound in Functional Polymer Design

| Application Area | Mechanism of Action | Potential Polymer Properties |

| Sequence-Defined Polymers | Used as a monomer in stepwise solid-phase synthesis to build precise polymer sequences. | Structural Rigidity: The cyclic piperazine core restricts bond rotation, leading to more defined polymer conformations. Chemical Functionality: The second nitrogen atom of the piperazine ring can be modified post-synthesis. |

| Supramolecular Materials | The Fmoc group drives the self-assembly of monomers into ordered nanostructures (e.g., nanofibers, hydrogels). | Tunable Mechanical Properties: The specific structure of the piperazine unit can influence the packing and intermolecular forces within the self-assembled material. Enhanced Biocompatibility: The peptide-like nature of the building block is favorable for biomedical applications. |

| Antimicrobial Materials | The piperazine moiety is a known component in the synthesis of antimicrobial polymers. researchgate.netresearchgate.net | Polymers or hydrogels incorporating this unit could be designed to have inherent antimicrobial activity, useful for wound dressings or medical implant coatings. |

Analytical and Characterization Methodologies for Research

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

The structural confirmation of "4-Fmoc-Piperazine-2-(S)-carboxylic acid" derivatives relies heavily on a combination of sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is instrumental in providing a detailed map of the molecular framework. youtube.com ¹H NMR spectra offer information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their spatial proximity via techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). For instance, characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) group, the piperazine (B1678402) ring protons, and the alpha-proton of the carboxylic acid moiety can be unambiguously assigned.

Mass spectrometry (MS) is another critical tool, particularly for determining the molecular weight of the derivatives and confirming their elemental composition. researchgate.net Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions from the analyte molecules with minimal fragmentation, allowing for the precise determination of the molecular ion peak. researchgate.net High-resolution mass spectrometry (HRMS) can further provide the exact mass, which helps in confirming the molecular formula. acgpubs.org

Infrared (IR) spectroscopy complements these techniques by identifying the presence of key functional groups. Characteristic absorption bands for the urethane (B1682113) carbonyl of the Fmoc group, the carboxylic acid carbonyl, and N-H and C-H bonds provide corroborative evidence for the compound's structure.

A representative table of expected NMR chemical shifts for a derivative of "this compound" is provided below.

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Fmoc - CH | 4.2-4.5 | ~67 |

| Fmoc - CH₂ | 4.0-4.3 | ~47 |

| Fmoc - Aromatic C-H | 7.2-7.8 | 120-145 |

| Piperazine - α-CH | 3.8-4.2 | ~55 |

| Piperazine - Ring CH₂ | 2.8-3.8 | 40-50 |

| Carboxylic Acid - OH | 10-12 (broad) | 170-180 |

High-Performance Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., RP-HPLC, LC/MS)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of "this compound" and its derivatives. lookchem.comcat-online.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase is employed with a polar mobile phase. lookchem.com This method effectively separates the target compound from impurities that may arise during synthesis or degradation. nih.gov The purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. rsc.orgphenomenex.comtandfonline.com This technique utilizes a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers of the piperazine-2-carboxylic acid moiety. rsc.org The differential interaction of the enantiomers with the CSP leads to their separation, allowing for the quantification of each enantiomer. nih.gov The enantiomeric excess (ee) is a critical parameter for chiral compounds and is calculated from the peak areas of the two enantiomers.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is particularly powerful for identifying and quantifying impurities, even at trace levels. researchgate.net As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight information for each peak, aiding in the identification of byproducts and degradants.

Below is an example of a data table summarizing typical HPLC and LC/MS parameters for the analysis of "this compound".

| Parameter | RP-HPLC for Purity | Chiral HPLC for Enantiomeric Excess | LC/MS for Impurity Profiling |

| Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak IA, 4.6 x 250 mm, 5 µm | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Isopropanol with 0.1% TFA | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.3 mL/min |

| Detection | UV at 265 nm | UV at 265 nm | UV at 265 nm and ESI-MS |

| Expected Retention Time | Varies based on gradient | (S)-enantiomer and (R)-enantiomer will have different retention times | Varies based on gradient |

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a classical and valuable technique for assessing the chiral purity of "this compound". nih.gov Chiral molecules have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound and its enantiomeric form. The specific rotation, [α], is a standardized measure of this property and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration of the sample.